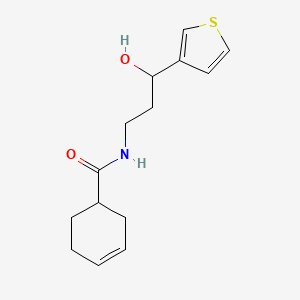

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-13(12-7-9-18-10-12)6-8-15-14(17)11-4-2-1-3-5-11/h1-2,7,9-11,13,16H,3-6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOESVCJJUDOJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with cyclohexene carboxylic acid derivatives under specific conditions . The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and cyclohexene carboxamides. Examples include:

- 3-hydroxythiophene derivatives

- Cyclohexene carboxamide analogs

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclohex-3-enecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexene ring, a thiophene moiety, and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiophene rings often exhibit antimicrobial properties. A study showed that derivatives of thiophene demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties due to its structural components.

Anti-inflammatory Effects

In vitro studies have indicated that compounds containing hydroxyl groups can modulate inflammatory responses. The presence of the hydroxyl group in this compound may enhance its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A case study involving similar compounds showed a reduction in inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant properties of thiophene-containing compounds have been well-documented. Research suggests that the electron-rich nature of the thiophene ring contributes to scavenging free radicals, thereby protecting cells from oxidative stress. In laboratory settings, this compound could potentially exhibit similar protective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It could interact with cell surface receptors, modulating signaling pathways related to inflammation and immune responses.

- Radical Scavenging : The structural features allow it to donate electrons, neutralizing free radicals.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against S. aureus. |

| Study 2 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha in LPS-stimulated macrophages. |

| Study 3 | Investigate antioxidant properties | Demonstrated effective scavenging of DPPH radicals in vitro. |

Q & A

Q. Reported Activities :

- Antimicrobial : Thiophene derivatives disrupt microbial membranes via lipophilic interactions .

- Neuroprotective : Hydroxypropyl groups may modulate neuronal receptors (e.g., NMDA) .

- Anti-inflammatory : Cyclohexene-carboxamide analogs inhibit COX-2 in vitro .

Mechanistic Studies : - Enzyme Assays : Dose-dependent inhibition of target enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .

- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to receptors like GABA or serotonin transporters .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Impact | Evidence |

|---|---|---|

| Thiophene → Furan | Reduced antimicrobial activity due to lower lipophilicity | |

| Hydroxypropyl → Methoxy | Enhanced blood-brain barrier penetration but decreased solubility | |

| Cyclohexene → Aromatic | Increased rigidity improves receptor binding but reduces metabolic stability |

Methodology : Comparative assays (e.g., MIC for antimicrobial activity) and computational modeling (QSAR) guide rational design .

Advanced: How are contradictions in solubility and stability data resolved during formulation studies?

Q. Common Contradictions :

- Solubility : Discrepancies in aqueous solubility (e.g., <0.1 mg/mL in some reports vs. 1.2 mg/mL with cosolvents) .

- Stability : Degradation under acidic conditions (pH <4) but stability in neutral buffers .

Resolution Strategies : - Co-solvent Screening : Use PEG-400 or cyclodextrins to enhance solubility without altering activity .

- Forced Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced: What analytical methods are used to study metabolic pathways and degradation products?

- LC-MS/MS : Quantifies metabolites in biological matrices (e.g., liver microsomes) .

- Radiolabeling : C-labeled compounds track metabolic fate in vivo .

- X-ray Crystallography : Resolves degradation product structures (e.g., oxidized thiophene derivatives) .

Advanced: How is enantiomeric purity ensured during synthesis, and what chiral separation techniques are applied?

- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers .

- Circular Dichroism (CD) : Confirms absolute configuration of the hydroxypropyl group .

- Asymmetric Catalysis : Enzymatic reduction (e.g., ketoreductases) achieves >99% ee for the 3-hydroxypropyl intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.